molecular formula C17H15ClN2OS B5606319 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No. B5606319
M. Wt: 330.8 g/mol
InChI Key: KMIMBUITWSNWCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole compounds often involves regiospecific reactions, where identifying the correct regioisomer can be challenging without sophisticated techniques like single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009). Another study on the synthesis of formazans from related thiazole derivatives highlights the complexity and multi-step nature of these syntheses (Sah, Bidawat, Seth, & Gharu, 2014).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations provide insights into the molecular structure and spectroscopic data of related compounds. These studies utilize DFT calculations to optimize geometry, assign vibrational spectra, and analyze molecular parameters such as bond lengths and angles (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Chemical Reactions and Properties

The chemical reactions and properties of thiazole derivatives often involve the formation of complex structures through multi-step pathways. For example, the synthesis of alkyl-substituted thiazole-2-amines through a three-step pathway demonstrates the chemical versatility and reactivity of such compounds (Nadaf et al., 2019).

Physical Properties Analysis

Investigating the physical properties of thiazole compounds involves studies on their crystalline structure and conformation. Single crystal X-ray diffraction studies provide detailed information on the molecular and crystal structure, highlighting the importance of weak interactions and molecular geometry in the solid state (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, including their reactivity and stability, can be studied through various spectroscopic and computational methods. For instance, analysis of spectroscopic data, quantum chemical calculations, and molecular docking can elucidate the antimicrobial and anticancer activity of these compounds, as well as their potential interactions with biological targets (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).

properties

IUPAC Name

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-11-16(12-3-5-13(18)6-4-12)20-17(22-11)19-14-7-9-15(21-2)10-8-14/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIMBUITWSNWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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